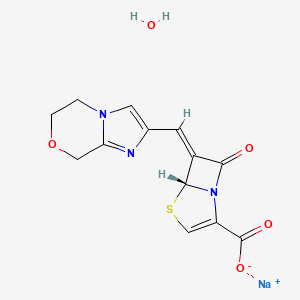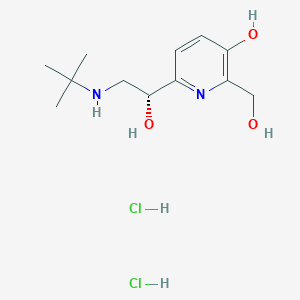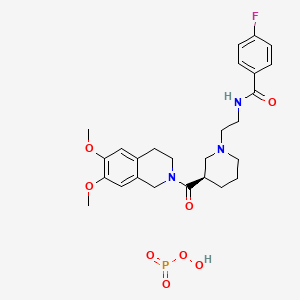
YM 758 Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of YM 758 Phosphate involves several steps, including the formation of the core structure and subsequent phosphorylationThe final step involves the phosphorylation of the compound to yield this compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of specific solvents, catalysts, and temperature controls .
Análisis De Reacciones Químicas
YM 758 Phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.
Hydration: This reaction involves the addition of water to the compound.
Demethylation: This reaction involves the removal of a methyl group from the compound.
The major products formed from these reactions include hydroxylated, oxidized, and demethylated derivatives of this compound .
Aplicaciones Científicas De Investigación
YM 758 Phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of If channel inhibitors and their effects on heart rate and oxygen consumption.
Biology: It is used to investigate the metabolic pathways and biological effects of If channel inhibitors in various animal models.
Mecanismo De Acción
YM 758 Phosphate exerts its effects by inhibiting the If current, a key component in the regulation of heart rate. This inhibition leads to a decrease in heart rate and oxygen consumption by heart muscle. The molecular targets of this compound include the If channels in the sinoatrial node of the heart. The pathways involved in its mechanism of action include the modulation of ion flow through these channels, leading to a reduction in the pacemaker activity of the heart .
Comparación Con Compuestos Similares
YM 758 Phosphate is unique compared to other If channel inhibitors due to its specific molecular structure and high selectivity for If channels. Similar compounds include:
Ivabradine: Another If channel inhibitor used for the treatment of angina and heart failure.
Zatebradine: An If channel inhibitor with similar effects but different molecular structure.
S 16257: A compound with similar pharmacological properties but different chemical composition.
This compound stands out due to its unique combination of high selectivity, efficacy, and favorable pharmacokinetic profile .
Propiedades
Fórmula molecular |
C26H35FN3O8P |
|---|---|
Peso molecular |
567.5 g/mol |
InChI |
InChI=1S/C26H32FN3O4.HO4P.H2/c1-33-23-14-19-9-12-30(17-21(19)15-24(23)34-2)26(32)20-4-3-11-29(16-20)13-10-28-25(31)18-5-7-22(27)8-6-18;1-4-5(2)3;/h5-8,14-15,20H,3-4,9-13,16-17H2,1-2H3,(H,28,31);1H;1H/t20-;;/m1../s1 |
Clave InChI |
GOSPWYZUKBDHLN-FAVHNTAZSA-N |
SMILES isomérico |
[HH].COC1=C(C=C2CN(CCC2=C1)C(=O)[C@@H]3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC.OOP(=O)=O |
SMILES canónico |
[HH].COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC.OOP(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



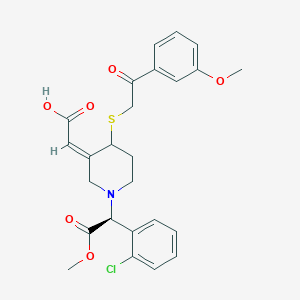


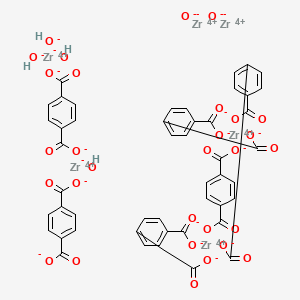
![4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one;hydrochloride](/img/structure/B11930668.png)
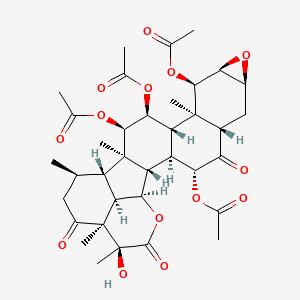
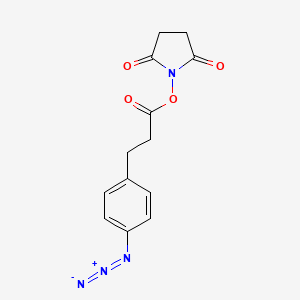
![benzenesulfonic acid;N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine](/img/structure/B11930694.png)
![1-(4-tert-butylphenyl)sulfonyl-3-[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]urea](/img/structure/B11930703.png)
![7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11930711.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(5-((3-fluorophenyl)ethynyl)pyridin-2-yl)methanone](/img/structure/B11930720.png)
